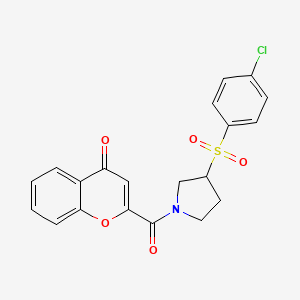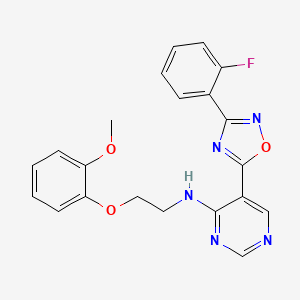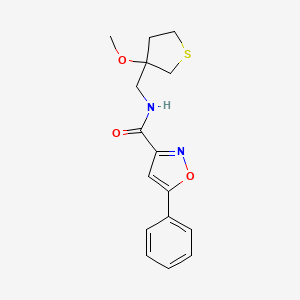
2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSPC and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Oxidation Chemistry and Chemosensors
Research has illustrated the oxidation chemistry of chromene-annulated chlorins, which are compounds related to the one due to the chromene moiety. These studies have shown that under different oxidation conditions, chromene annulation is retained while generating chlorin-like chromophores with varied oxidation states. This work contributes to understanding the chemistry of chlorins and suggests the potential use of certain compounds as chemosensors due to functionalities susceptible to nucleophilic attack (Hewage et al., 2017).
Synthesis of Heterocyclic Systems
The synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives through a reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles has been demonstrated. This process leads to the formation of novel heterocyclic systems, showcasing the chemical versatility of chromene derivatives in synthesizing complex heterocyclic structures (Bondarenko et al., 2016).
Sulfonated Pyrrolidine Derivatives
A study on the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been reported. This reaction efficiently generates sulfonated pyrrolidine derivatives, highlighting a method for introducing sulfone functionality into pyrrolidine rings, which is relevant to the chemical structure (An & Wu, 2017).
Antimicrobial Activities
The synthesis and characterization of novel compounds with potential antimicrobial activities have been explored. For instance, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its antimicrobial activity suggest the potential biological relevance of these compounds. Such studies indicate the broader implications of synthesizing and studying compounds with a chromene core (Okasha et al., 2022).
Mecanismo De Acción
Target of Action
The compound 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a complex molecule that likely interacts with multiple targets. It contains an indole nucleus, which is known to bind with high affinity to multiple receptors , and a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
The indole nucleus and pyrrolidine ring in its structure suggest that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution and binding to enantioselective proteins .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a pyrrolidine ring in its structure suggests that it may have good bioavailability, as pyrrolidine is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5S/c21-13-5-7-14(8-6-13)28(25,26)15-9-10-22(12-15)20(24)19-11-17(23)16-3-1-2-4-18(16)27-19/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSFWZFBSPIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)


![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)
![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)




![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

